molecular formula C10H16ClN B3086915 (S)-1-(p-Tolyl)propan-1-amine hydrochloride CAS No. 1168139-46-5

(S)-1-(p-Tolyl)propan-1-amine hydrochloride

Cat. No. B3086915
CAS RN: 1168139-46-5
M. Wt: 185.69 g/mol
InChI Key: XKTMBXZLOUIZLE-PPHPATTJSA-N
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Description

“(S)-1-(p-Tolyl)propan-1-amine hydrochloride” likely refers to the hydrochloride salt of an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

Amines can be synthesized through various methods. One common method is the nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair, making them nucleophilic. In the case of “(S)-1-(p-Tolyl)propan-1-amine hydrochloride”, the compound likely contains a propan-1-amine group attached to a p-Tolyl group .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can react with acyl chlorides in a nucleophilic addition / elimination reaction to produce N-substituted amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They are generally polar and can participate in hydrogen bonding, which can affect their boiling points and solubility .

Mechanism of Action

The mechanism of the reaction between acyl chlorides and amines involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion .

Safety and Hazards

The safety and hazards of amines depend on their specific structure and properties. Some amines can be harmful or toxic, and safety precautions should be taken when handling them .

Future Directions

The study and application of amines and their reactions continue to be a significant area of research in organic chemistry. They are used in a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers .

properties

IUPAC Name

(1S)-1-(4-methylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMBXZLOUIZLE-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(p-Tolyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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